molecular formula C23H17N5O B10872841 4-(1H-benzotriazol-1-yl)-5-(2,3,6-trimethylphenoxy)benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-(2,3,6-trimethylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10872841
M. Wt: 379.4 g/mol
InChI Key: HZIOJPVLZNMRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,3,6-TRIMETHYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,3,6-TRIMETHYLPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Cyano Group: This step might involve a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.

    Attachment of the Trimethylphenoxy Group: This could be done through an etherification reaction, where a phenol derivative reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions could target the cyano groups, converting them to amines.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Corrosion Inhibitors: Benzotriazole derivatives are known for their ability to prevent corrosion in metals.

    Dyes and Pigments: The compound might be used in the synthesis of dyes due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, as a corrosion inhibitor, the benzotriazole moiety might adsorb onto metal surfaces, forming a protective layer. In biological systems, the compound might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.

    2-Cyano-5-phenylphenol: Shares the cyano and phenyl groups but lacks the benzotriazole moiety.

    Trimethylphenoxybenzene: Contains the trimethylphenoxy group but lacks the cyano and benzotriazole groups.

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,3,6-TRIMETHYLPHENOXY)PHENYL CYANIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the benzotriazole and cyano groups might enhance its stability and reactivity compared to simpler analogs.

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(2,3,6-trimethylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H17N5O/c1-14-8-9-15(2)23(16(14)3)29-22-11-18(13-25)17(12-24)10-21(22)28-20-7-5-4-6-19(20)26-27-28/h4-11H,1-3H3

InChI Key

HZIOJPVLZNMRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.